N-((1-(tert-ブチルカルバモイル)ピペリジン-4-イル)メチル)-5-メチルイソキサゾール-4-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

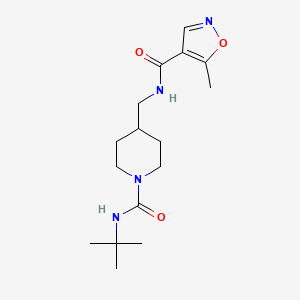

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H26N4O3 and its molecular weight is 322.409. The purity is usually 95%.

BenchChem offers high-quality N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品開発と薬理学的応用

ピペリジン誘導体は製薬業界で重要な役割を果たしています。 これらは、アルカロイドを含む20種類以上の医薬品に存在します 。問題の化合物は、医薬品の構築に不可欠な生物学的に活性なピペリジンの合成に関与している可能性があります。その構造的特徴は、潜在的な治療効果を持つ新しい薬剤の開発に適した候補となっています。

生物活性と評価

ピペリジン誘導体の生物活性は、科学研究のホットトピックです。 この化合物の構造は、ピペリジン部分を含む潜在的な薬剤の発見と生物学的評価に使用できることを示唆しています 。それは、抗菌性、抗ウイルス性、または抗癌特性を持つ化合物の合成における重要な中間体として機能する可能性があります。

複素環式化合物の合成

複素環式化合物、特にピペリジンを含むものは、有機化学と創薬において不可欠です。 この化合物は、置換ピペリジン、スピロピペリジン、縮合ピペリジン、ピペリジノンなどのさまざまなピペリジン誘導体の形成につながる分子内および分子間反応に使用できます .

化学研究と方法開発

この化合物の構造は、置換ピペリジンの合成のための迅速で費用対効果の高い方法を開発するために使用できます。 これは、化学研究を進歩させ、初心者と経験豊富な科学者に生物学的に活性なピペリジンを生成するための適切な基質を提供する上で重要です .

作用機序

The compound’s mode of action would depend on its specific interactions with its targets. For example, it might bind to a target protein and modulate its activity, leading to changes in downstream biochemical pathways and cellular processes .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would determine its bioavailability and pharmacological effects. Factors such as the compound’s lipophilicity, molecular size, and chemical stability can influence its ADME properties .

The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, its interactions with its targets, and its pharmacokinetics .

生物活性

N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H20N4O3 and a molecular weight of approximately 280.33 g/mol. Its structure features a piperidine ring, an isoxazole moiety, and a carboxamide functional group, which are critical for its biological interactions.

Research indicates that N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide exhibits several mechanisms of action:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses notable antimicrobial properties, demonstrating effectiveness against various bacterial strains while exhibiting selectivity towards mammalian cells. This selectivity is crucial for minimizing cytotoxic effects during therapeutic applications .

- Inhibition of Enzymatic Activity : The compound has been implicated in the inhibition of specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor for dihydrofolate reductase (DHFR), a target for cancer therapies, thereby disrupting folate metabolism in rapidly dividing cells .

- Cell Proliferation Modulation : In vitro studies have demonstrated that this compound can modulate cell proliferation in cancer cell lines. The mechanism appears to involve the downregulation of key signaling pathways associated with cell growth and survival .

Case Studies

- Antitumor Activity : A study involving various cancer cell lines (including breast and lung cancers) showed that the compound significantly reduced cell viability at micromolar concentrations. The observed IC50 values ranged from 5 to 15 µM across different cell lines, indicating a potent antitumor effect .

- Selectivity Profile : In comparative studies with standard chemotherapeutics, N-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide exhibited lower toxicity towards normal human fibroblast cells (BJ cells) compared to cancerous cells, suggesting a favorable therapeutic index .

Data Tables

| Biological Activity | IC50 (µM) | Cell Line |

|---|---|---|

| Antitumor Activity | 5 - 15 | Breast Cancer Cells |

| Antitumor Activity | 10 - 20 | Lung Cancer Cells |

| Antimicrobial Activity | < 10 | Various Bacterial Strains |

| Selectivity Index | > 10 | Normal Fibroblast Cells |

特性

IUPAC Name |

N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O3/c1-11-13(10-18-23-11)14(21)17-9-12-5-7-20(8-6-12)15(22)19-16(2,3)4/h10,12H,5-9H2,1-4H3,(H,17,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIFBIKEZMIDDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。